N-(2,3-Dimethylphenyl)-5-[ethyl(3-methylphenyl)sulfamoyl]-2-fluorobenzamide
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Overview
Description
- N-(2,3-Dimethylphenyl)-5-[ethyl(3-methylphenyl)sulfamoyl]-2-fluorobenzamide is an organic compound with the molecular formula C20H21FNO2S.
- It is a white crystalline solid with a melting point of 128-130°C and a boiling point of 369.2°C at 760 mmHg .
- The compound belongs to the class of sulfonamides and contains both fluorine and sulfur atoms in its structure.
Preparation Methods
- To synthesize N-(2,3-Dimethylphenyl)-5-[ethyl(3-methylphenyl)sulfamoyl]-2-fluorobenzamide, one common method involves the following steps:
- Start with 2,6-diethylacetanilide (2,6-diethylphenylacetamide) as the precursor.
- React 2,6-diethylacetanilide with chloroacetic acid in the presence of xylene (dimethylbenzene) as the solvent.
- Add phosphorus trichloride (PCl3) dropwise while stirring.
- After the reaction, slowly add water to the mixture, allowing it to separate into layers.
- Transfer the xylene layer (containing the product) to a crystallization vessel and obtain the white crystalline compound .
- Industrial production methods may vary, but the overall synthetic route remains consistent.
Chemical Reactions Analysis
- N-(2,3-Dimethylphenyl)-5-[ethyl(3-methylphenyl)sulfamoyl]-2-fluorobenzamide can undergo various reactions:
Substitution: The chlorine atom in the starting material is replaced by the sulfamoyl group.
Oxidation/Reduction: Depending on the reaction conditions, oxidation or reduction of functional groups may occur.
- Common reagents include chloroacetic acid, phosphorus trichloride, and xylene.
- Major products formed are the desired sulfamoyl-substituted benzamide.
Scientific Research Applications
- In chemistry, this compound serves as an intermediate for herbicides and pesticides.
- In biology and medicine, it may have applications in drug discovery due to its unique structure.
- In industry, it can be used as a building block for more complex molecules.
Mechanism of Action
- The exact mechanism of action for N-(2,3-Dimethylphenyl)-5-[ethyl(3-methylphenyl)sulfamoyl]-2-fluorobenzamide would depend on its specific use.
- It likely interacts with biological targets (e.g., enzymes, receptors) due to its functional groups (sulfamoyl, fluorine).
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds with the same exact structure.
- you can compare it to other sulfonamides or fluorinated compounds to highlight its uniqueness.
Remember that this compound’s applications and properties might evolve as research progresses.
Properties
CAS No. |
6797-73-5 |
---|---|
Molecular Formula |
C24H25FN2O3S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-5-[ethyl-(3-methylphenyl)sulfamoyl]-2-fluorobenzamide |
InChI |
InChI=1S/C24H25FN2O3S/c1-5-27(19-10-6-8-16(2)14-19)31(29,30)20-12-13-22(25)21(15-20)24(28)26-23-11-7-9-17(3)18(23)4/h6-15H,5H2,1-4H3,(H,26,28) |
InChI Key |
VQSDRGFNEDZISJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC(=C3C)C |
Origin of Product |
United States |
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